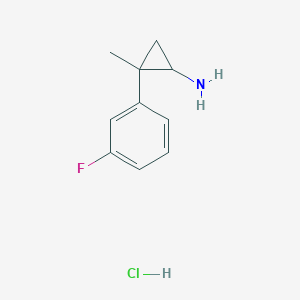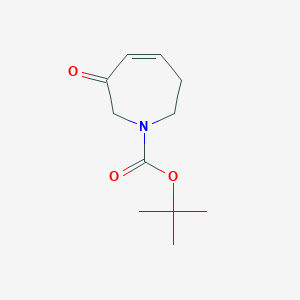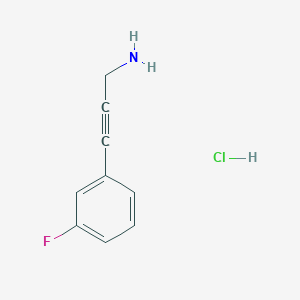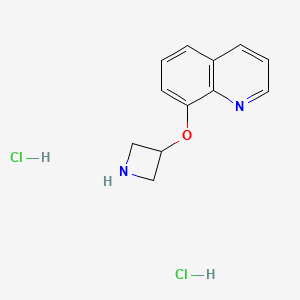
8-(Azetidin-3-yloxy)quinoline dihydrochloride
Descripción general
Descripción
8-(Azetidin-3-yloxy)quinoline dihydrochloride is a chemical compound with the CAS Number: 1449117-70-7 . It has a molecular weight of 273.16 .
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H .Physical And Chemical Properties Analysis
The compound is in solid form . The molecular weight of the compound is 273.16 . The IUPAC Name is this compound . The InChI Code is 1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment
- Synthesis and Characterization: The compound and its derivatives have been synthesized and characterized extensively, with their structure confirmed through various analytical methods like IR, 1H NMR, 13C NMR, and mass spectra. This ensures a detailed understanding of the compound's molecular structure and properties (Gupta & Mishra, 2016), (Sharma & Saxena, 2014).
- Antibacterial Properties: The compound has shown promising results in inhibiting the growth of various bacteria, making it a potential candidate for antibacterial drug development. The effectiveness of these compounds has been compared to standard drugs, indicating their potential in medical applications (Nayak, Shrivastava, & Singhai, 2016), (Singh et al., 2010).
Antimicrobial and Antituberculosis Activity
- Antimicrobial and Antituberculosis Agents: The derivatives of 8-(Azetidin-3-yloxy)quinoline dihydrochloride have been evaluated as antimicrobial and antituberculosis agents. They have shown significant activity against various bacterial and fungal strains, including drug-resistant strains, making them valuable in the development of new treatments for infectious diseases (Mistry & Jauhari, 2013), (Dave & Rahatgaonkar, 2016).
Anti-Filarial and Anticancer Potential
- Anti-Filarial Activity: Some derivatives have shown significant in vitro anti-filarial activity, making them potential candidates for the treatment of filarial infections. The compounds' affinity for the receptor glutathione-S-transferase (GST) enzyme correlates with their observed anti-filarial potency (Chhajed et al., 2010).
- Anticancer Activity: Quinoline-based compounds, including this compound derivatives, have shown anticancer activities. They inhibit crucial biological pathways in cancer cells, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them significant in cancer drug discovery (Solomon & Lee, 2011).
Mecanismo De Acción
Target of Action
Quinoline derivatives have been reported to inhibit enoyl acp-reductase , a key enzyme in the fatty acid synthesis pathway of bacteria, suggesting a potential antimicrobial action.
Mode of Action
It is known that quinoline derivatives can interact with their targets, leading to changes in the normal functioning of the target molecules .
Biochemical Pathways
Based on the known targets of quinoline derivatives, it can be inferred that this compound may affect the fatty acid synthesis pathway in bacteria .
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that this compound may have antimicrobial effects .
Propiedades
IUPAC Name |
8-(azetidin-3-yloxy)quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGJRPLMOJQHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



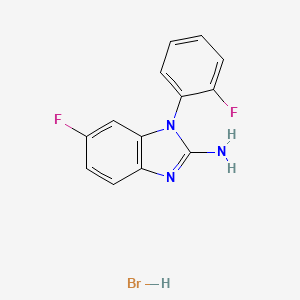
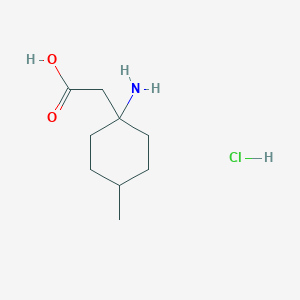
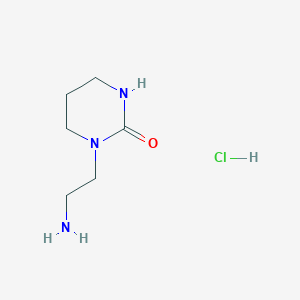


![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)
![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
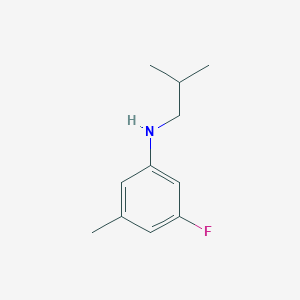
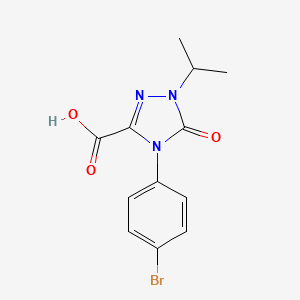
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
